4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate
Description
This compound features a pyran-4-one core substituted with a thioether-linked 5-propionamido-1,3,4-thiadiazole moiety and a 2-bromobenzoate ester.
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPZSYHYJTUJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a complex organic molecule featuring a unique structural arrangement that combines a pyran ring with a thiadiazole moiety. This combination is significant due to the diverse biological activities associated with these functional groups. The compound's molecular formula is with a molecular weight of approximately 509.98 g/mol.
Structural Characteristics
The structural elements of this compound contribute to its biological activity:
| Structural Feature | Description | Biological Activity |
|---|---|---|
| Thiadiazole Ring | Contains nitrogen and sulfur atoms | Antimicrobial, anti-inflammatory |
| Pyran Ring | Fused heterocyclic structure | Antifungal, anticancer |
| Benzoate Moiety | Ester functionality | Diverse biological effects |
The presence of these functional groups suggests potential interactions with various biological targets, making the compound an interesting subject for medicinal chemistry research.
Antimicrobial Properties
Research indicates that derivatives containing thiadiazole rings often exhibit significant antimicrobial activity. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can enhance the interaction strength and specificity towards these pathogens .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have yielded encouraging results. In vitro assays have demonstrated that it may inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are required to elucidate the exact pathways involved .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly acetylcholinesterase (AChE) and urease. Initial findings indicate moderate to strong inhibitory activities against these enzymes, which are crucial in various biochemical pathways related to neurodegenerative diseases and urinary disorders .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized compounds similar to 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate against multiple bacterial strains. The results indicated that compounds exhibited varying degrees of activity, with some achieving IC50 values significantly lower than established antibiotics .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggested that the structural modifications could lead to enhanced binding interactions with target proteins, potentially improving therapeutic efficacy .
- In Vivo Studies : While in vitro results are promising, comprehensive in vivo studies are essential to evaluate the pharmacokinetics and overall therapeutic potential of this compound. Future research will focus on animal models to assess efficacy and safety profiles .
Comparison with Similar Compounds
Research Implications and Gaps
- The target compound’s 2-bromobenzoate group may confer distinct electronic or steric properties compared to ML221’s nitro group, warranting experimental validation of APJ activity.
- The thiadiazole-propionamido moiety could enhance solubility or metabolic stability relative to pyrimidine-based analogs, but this remains speculative without pharmacokinetic data.
- Further SAR studies should explore substitutions at the thiadiazole and benzoate positions to optimize potency and selectivity .
Q & A
Q. What are the critical steps in synthesizing 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions:
Thiadiazole-thiol intermediate preparation : React 5-propionamido-1,3,4-thiadiazol-2-thiol with a brominated methylating agent (e.g., methyl bromide) under basic conditions (pH 8–10) to form the thioether linkage .
Pyran-ester coupling : Condense the thiadiazole intermediate with 4-oxo-4H-pyran-3-yl 2-bromobenzoate via nucleophilic substitution. Use anhydrous DMF as a solvent at 60–70°C for 12–16 hours .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Key optimization parameters :
- Temperature control to prevent ester hydrolysis.
- Catalyst selection (e.g., DMAP for ester activation) to enhance coupling efficiency .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., pyran C=O at ~170 ppm, thiadiazole protons at δ 7.2–7.5 ppm) .
- IR spectroscopy : Detects functional groups (ester C=O at ~1720 cm⁻¹, thiadiazole C=N at 1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (expected m/z: ~520–530) and fragmentation patterns (e.g., loss of bromobenzoate moiety) .
Advanced Research Questions
Q. How does the bromobenzoate substituent influence the compound’s bioactivity compared to analogs with chlorine or fluorine substituents?
Experimental design for SAR analysis :
Synthesize analogs : Replace 2-bromobenzoate with 2-chloro- or 2-fluorobenzoate groups .
Assay bioactivity : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
Q. Data interpretation :
- Electron-withdrawing effects : Bromine’s larger atomic radius may enhance π-stacking with aromatic residues in enzyme active sites vs. smaller halogens .
- Hydrophobicity : LogP increases with bromine (estimated ~3.1 vs. ~2.7 for fluorine), potentially improving membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data for thiadiazole-pyran hybrids?
Case study : If one study reports anticancer activity (IC₅₀ = 10 µM) while another shows no effect:
Validate assay conditions : Check cell line specificity (e.g., HeLa vs. MCF-7) and incubation time .
Assess solubility : Use DLS to confirm compound aggregation in media (common for hydrophobic esters) .
Control experiments : Test metabolite stability (e.g., esterase-mediated hydrolysis) via HPLC .
Q. What in silico strategies predict the compound’s drug-likeness and target interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
